molecular formula C23H28N4O B3850985 1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one

1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one

Cat. No.: B3850985
M. Wt: 376.5 g/mol
InChI Key: MENJYIGWJYHWCN-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one is a complex organic compound that features a pyrazolone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperazine moiety and the phenyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of an appropriate hydrazine derivative with a β-diketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced via a Mannich reaction, where the pyrazolone core reacts with formaldehyde and 1-(2-methylphenyl)piperazine.

    Final Coupling: The final step involves coupling the intermediate with a phenyl group under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and piperazine groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding assays.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-4-[[4-(4-bromophenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one
  • 1,5-Dimethyl-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one

Uniqueness

1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one is unique due to the presence of the 2-methylphenyl group, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1,5-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c1-18-9-7-8-12-22(18)26-15-13-25(14-16-26)17-21-19(2)24(3)27(23(21)28)20-10-5-4-6-11-20/h4-12H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENJYIGWJYHWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=C(N(N(C3=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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